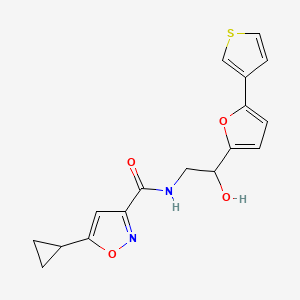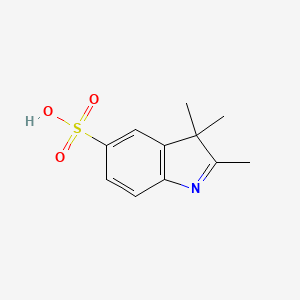![molecular formula C8H12O3 B2497182 1,8-Dioxaspiro[4.5]decan-3-one CAS No. 1331825-53-6](/img/structure/B2497182.png)
1,8-Dioxaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,8-Dioxaspiro[4.5]decan-3-one derivatives involves several innovative methods. One approach includes the synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material, undergoing selective deketalization in acidic solutions. This process was optimized using acetic acid as a catalyst, significantly improving the yield and reducing reaction time (Zhang Feng-bao, 2006).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized by various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. These analyses confirm the complex spirocyclic structure of these compounds and their functional groups, contributing to their diverse chemical reactivity and properties.
Chemical Reactions and Properties
This compound derivatives have been utilized in a variety of chemical reactions. For instance, ultrasound-assisted synthesis methods have been employed to create novel urea derivatives by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates, showcasing the compound's versatility in synthesis (Ganapathi Velupula et al., 2021). Another study synthesized derivatives with anti-coronavirus activity, highlighting the potential biomedical applications of these compounds (Çağla Begüm Apaydın et al., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points and yields, vary depending on the synthetic route and substituents involved. For example, the sonochemical synthesis from oleic acid derivatives yielded potential biolubricant candidates, indicating the importance of these compounds in industrial applications (Y. S. Kurniawan et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives are highly influenced by their structural features. Their reactivity in forming spirocyclic and bicyclic compounds, as well as their applications in synthesizing bioactive molecules, demonstrate their significant role in medicinal chemistry and materials science. The exploration of their antifungal and antimicrobial activities further underscores the potential of these compounds in developing new therapeutic agents (Bing Li et al., 2019).
Scientific Research Applications
Synthesis and Chemical Intermediates
1,8-Dioxaspiro[4.5]decan-3-one serves as a valuable bifunctional synthetic intermediate in organic chemistry. It is extensively used for synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis process involves selective deketalization in acidic solutions and has been optimized for higher yields and shorter reaction times (Zhang Feng-bao, 2006).
Pharmaceutical Applications
This compound has also been utilized in the pharmaceutical sector. For instance, 1,6-dioxaspiro[4.5]decan-2-one derivatives have been constructed from sugar-derived spirocyclopropane carboxylic acids for potential use in synthesizing complex molecular structures like dihydro-pyrenolide D (B. Ramakrishna & P. Sridhar, 2015).
Biomedical Research
This compound derivatives have shown potential in biomedical research. For example, 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibited inhibitory effects against human coronavirus, indicating potential for antiviral drug development (Çağla Begüm Apaydın et al., 2019). Additionally, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and demonstrated inhibitory action on neural Ca-uptake and protective effects against brain edema and memory deficits (E. Tóth et al., 1997).
Chemical Interactions and Solubility Studies
Research on 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, has provided insight into its solubility in sustainable solvents like water and ionic liquids. This knowledge aids in designing alternative reactions and extraction processes (Catarina I. Melo et al., 2012).
Enantioselective Synthesis
The compound's derivatives have been involved in stereochemically controlled synthesis, highlighting its role in producing single enantiomers and diastereoisomers of complex molecular structures (J. Eames et al., 1996).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Mechanism of Action
Biochemical Pathways
There is limited information available on the biochemical pathways affected by 1,8-Dioxaspiro[4.5]decan-3-one
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(11-6-7)1-3-10-4-2-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZPQPCULQIHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)







![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)


![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)